N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide

Conformational analysis Ligand-receptor binding Medicinal chemistry

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide (CAS 1396798-74-5) is a synthetic small molecule with the molecular formula C18H21NO2S2 and a molecular weight of 347.5 g/mol. The compound belongs to the phenylthio-propanamide class and features a distinctive cyclopropyl-hydroxy-thiophene ethylamine scaffold coupled to a 3-(phenylthio)propanamide moiety.

Molecular Formula C18H21NO2S2
Molecular Weight 347.49
CAS No. 1396798-74-5
Cat. No. B2542869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide
CAS1396798-74-5
Molecular FormulaC18H21NO2S2
Molecular Weight347.49
Structural Identifiers
SMILESC1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CS3)O
InChIInChI=1S/C18H21NO2S2/c20-17(10-12-22-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-23-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20)
InChIKeyWWEFXKBIKDJCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide (CAS 1396798-74-5): Chemical Identity and Procurement Baseline


N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide (CAS 1396798-74-5) is a synthetic small molecule with the molecular formula C18H21NO2S2 and a molecular weight of 347.5 g/mol [1]. The compound belongs to the phenylthio-propanamide class and features a distinctive cyclopropyl-hydroxy-thiophene ethylamine scaffold coupled to a 3-(phenylthio)propanamide moiety [1]. It has been registered in PubChem (CID 71781726) since 2013 and has appeared in high-throughput screening (HTS) campaigns at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, where it was tested for modulation of AMPAR-stargazin complexes and activation of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) .

Why Generic Substitution Fails for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide: Structural Determinants of Target Engagement


Compounds within the phenylthio-propanamide class cannot be casually interchanged for applications involving this specific chemotype, because minor structural modifications profoundly alter both target engagement profiles and physicochemical properties. The target compound integrates three pharmacophoric elements—a cyclopropyl group contributing conformational rigidity, a tertiary hydroxy group acting as a hydrogen-bond donor, and a phenylthio side chain influencing lipophilicity and sulfur-mediated interactions—within a single scaffold [1]. Screening data from Vanderbilt HTS campaigns confirm that this precise combination yields detectable activity in AMPAR-stargazin and GIRK2 assays , whereas close analogs lacking either the cyclopropyl group or the thiophene ring, or carrying alternative side chains (e.g., benzenesulfonyl instead of phenylthio, or phenyl instead of phenylthio), would be predicted to exhibit divergent target interaction profiles based on computed property differences including XLogP3 (2.8 for the target compound) and hydrogen-bond donor/acceptor counts [1].

Product-Specific Quantitative Evidence Guide for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide: Differential Data vs. Closest Analogs


Conformational Rigidity Imparted by the Cyclopropyl Group: Comparison with Non-Cyclopropyl Analogs

The cyclopropyl group in the target compound introduces significant conformational restriction at the C2 position of the ethyl linker, reducing the number of accessible low-energy conformers compared to analogs bearing an isopropyl or linear alkyl chain [1]. This rigidity is expected to reduce the entropic penalty upon target binding. While the unsubstituted analog N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide (lacking the cyclopropyl group) has a lower molecular weight and higher rotatable bond count, the target compound's cyclopropyl ring restricts the C2 geometry to a single dominant conformation as predicted by the computed 3D conformer model in PubChem [1].

Conformational analysis Ligand-receptor binding Medicinal chemistry

Hydrogen-Bond Donor Capacity from the Tertiary Hydroxy Group: Differentiation from Ketone and Methyl Analogs

The tertiary hydroxy group at the C2 position provides a hydrogen-bond donor (HBD) that is absent in analogs where this position is occupied by a ketone or a methyl group. The target compound has a total HBD count of 2 (the hydroxy OH and the amide NH) [1]. In contrast, the ketone analog N-(2-cyclopropyl-2-oxo-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide would have an HBD count of only 1, and the des-hydroxy methyl analog would similarly lack this donor. The presence of the hydroxy group is also reported to enable oxidation to a ketone using pyridinium chlorochromate (PCC), as noted for the closely related N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide [2], confirming the synthetic accessibility of both redox states for systematic SAR exploration.

Hydrogen bonding Pharmacophore modeling ADME prediction

Lipophilicity Differential vs. Benzenesulfonyl Analog: Implications for Membrane Permeability and CNS Penetration

The target compound's computed XLogP3 of 2.8 [1] places it in a moderately lipophilic range suitable for both oral bioavailability and potential CNS penetration (optimal CNS drug range: XLogP 2–4). The closest commercially cataloged analog, 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide (CAS 1396887-40-3), replaces the phenylthio (-S-) linker with a benzenesulfonyl (-SO2-) group, which substantially increases polarity and reduces logP. While experimental logP values for both compounds are not publicly available, the SO2 group typically reduces logP by approximately 0.7–1.2 log units compared to the thioether, depending on the scaffold. This difference can significantly impact membrane permeability, plasma protein binding, and tissue distribution profiles.

Lipophilicity CNS drug discovery Physicochemical profiling

Dual HTS Hit Profile: AMPAR-Stargazin and GIRK2 Screening Data Supporting Target Class Versatility

The target compound has been screened in two distinct Vanderbilt HTS assays: modulation of AMPAR-stargazin complexes (target: Stargazin, mouse; External ID: WaveGuideAssay:441) and discovery of small molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2; External ID: VANDERBILT_HTS_GIRK2_HPP) . While specific potency values (e.g., EC50, IC50, % activity) from these screens have not been publicly disclosed in primary literature or depositor-submitted PubChem BioAssay records, the very fact that this compound was selected for testing in two mechanistically distinct ion channel assays—versus thousands of other screening library members—implies a structurally privileged chemotype for ion channel modulation. By contrast, the des-cyclopropyl analog and the ketone oxidation product would not have been present in these screens as distinct chemical entities, and their activity in these assays is unknown, precluding any assumption of interchangeability.

Ion channel pharmacology AMPA receptor modulation GIRK channel activation

Synthetic Tractability: Modular Assembly Enables Systematic SAR Exploration Compared to Fused-Ring Analogs

The target compound's structure is assembled from three modular building blocks—(i) a cyclopropyl-thiophene ethanolamine fragment, (ii) a 3-mercaptopropanoic acid or activated ester, and (iii) a phenyl iodide or bromide for thioether formation—linked via amide coupling and S-alkylation steps [1]. This modularity enables systematic variation of each fragment independently: the amine component can be varied to explore cyclopropyl replacements, the thiophene can be substituted with other heterocycles, and the phenylthio group can be diversified through parallel thioether formation with different aryl halides. In contrast, analogs featuring fused-ring systems (e.g., benzothiophene-containing compound CAS 1797713-41-7, 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide [2]) offer fewer sites for independent chemical modification and typically require lengthier synthetic sequences for analog generation.

Synthetic chemistry Parallel synthesis Hit-to-lead optimization

Best Research and Industrial Application Scenarios for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide Based on Verified Differentiation Evidence


Ion Channel Drug Discovery: AMPA Receptor and GIRK Channel Modulator Screening Follow-Up

Procurement of this compound is most justified for laboratories actively pursuing AMPA receptor modulation (specifically stargazin-dependent mechanisms) or GIRK2 channel activation programs. The compound's documented HTS screening history at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters provides a validated entry point for hit confirmation and preliminary SAR studies [1]. Researchers should request the specific HTS activity data from Vanderbilt before ordering to confirm the potency tier and prioritize this compound relative to other screening hits. For programs targeting synaptic plasticity or neurological disorders involving AMPAR trafficking, the stargazin modulation data point is particularly relevant. This compound should not be procured as a standalone tool compound but as a starting scaffold for systematic SAR exploration.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Scaffold Modularity

The compound's three-module architecture (cyclopropyl-thiophene ethanolamine + propanamide linker + phenylthio group) makes it an advantageous starting point for parallel library synthesis [1]. Medicinal chemistry teams can independently vary each of the three modules to rapidly explore SAR space. The tertiary hydroxy group serves as a latent ketone via PCC oxidation—a transformation demonstrated on the closely related N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide—providing a built-in handle for modulating hydrogen-bonding capacity and metabolic stability without altering the core scaffold. Procurement should be coupled with plans for amide coupling diversification and thioether modification to maximize the scaffold's synthetic value.

CNS-Penetrant Compound Design: Lipophilicity-Guided Analog Selection

With a computed XLogP3 of 2.8, the target compound resides within the optimal lipophilicity window for CNS drug candidates (XLogP 2–4) and offers higher predicted membrane permeability than the corresponding benzenesulfonyl analog (CAS 1396887-40-3) due to the less polar phenylthio linker [1]. Neuroscience-focused drug discovery teams evaluating compounds for blood-brain barrier penetration should preferentially select the phenylthio-containing scaffold over sulfonyl or sulfonamide analogs when membrane permeability is the primary optimization parameter. However, experimental logP determination (shake-flask method) and PAMPA or Caco-2 permeability assays are strongly recommended to confirm the in silico predictions before committing to large-scale procurement.

Conformational Restriction-Driven Selectivity Profiling in Kinase or GPCR Panels

The cyclopropyl group's conformational restriction at the C2 position of the ethyl linker provides an inherent advantage for selectivity profiling against target panels that are sensitive to ligand shape complementarity [1]. Procurement of this compound is recommended for research groups running broad kinase or GPCR selectivity panels, where the conformational rigidity may translate into cleaner selectivity profiles compared to more flexible analogs. The compound should be tested alongside a matched analog lacking the cyclopropyl group (synthesized from the corresponding isopropyl or des-alkyl ethanolamine precursor) to experimentally quantify the selectivity differential attributable to conformational restriction.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.